molecular formula C19H30N2O B11333994 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide

Cat. No.: B11333994
M. Wt: 302.5 g/mol
InChI Key: WGEQKDFGDBCSCQ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide is a chemical compound with a complex structure that includes an azepane ring, a methylphenyl group, and a methylpropanamide moiety

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C19H30N2O/c1-15(2)19(22)20-14-18(17-10-8-16(3)9-11-17)21-12-6-4-5-7-13-21/h8-11,15,18H,4-7,12-14H2,1-3H3,(H,20,22)

InChI Key

WGEQKDFGDBCSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(C)C)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the azepane ring and the methylphenyl group. The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. The methylphenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond, which can be achieved using coupling reagents such as carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide is unique due to its specific combination of functional groups and structural features

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